5-Fluoro-4-methoxy-2-nitroaniline (CAS 446-20-8) is a functionalized aromatic amine valued as a synthetic building block in medicinal chemistry and materials science. Its utility is defined by the specific regio-arrangement of its four substituents: the amine and nitro groups enable critical transformations like reduction and diazotization, while the fluoro and methoxy groups precisely modulate the electronic properties and steric environment, influencing the outcome of subsequent cyclization and coupling reactions.
The specific 5-fluoro-4-methoxy-2-nitro substitution pattern of this compound is critical and not interchangeable with its close analogs. Procuring its isomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), would result in complete synthesis failure for the intended target, as that specific isomer is a dedicated key precursor for the EGFR inhibitor Osimertinib. [REFS-1, REFS-2] Furthermore, substituting with the non-fluorinated analog, 4-methoxy-2-nitroaniline, would fundamentally alter the electronic properties required for downstream cyclization reactions, failing to produce target scaffolds like 3-aminoindazoles which are privileged in medicinal chemistry. [3]
This compound serves as a precursor to the 6-fluoro-5-methoxy-1H-indazol-3-amine scaffold, a valuable framework in drug discovery. In contrast, its close isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a documented key starting material for the synthesis of the EGFR kinase inhibitor Osimertinib. [1] The two isomers lead to fundamentally different, non-interchangeable molecular backbones, making the selection of the correct CAS number (446-20-8) a critical procurement decision to avoid synthesis of the wrong final product.
| Evidence Dimension | Synthetic End-Product Scaffold |
| Target Compound Data | Leads to 6-fluoro-5-methoxy-1H-indazol-3-amine based scaffolds |
| Comparator Or Baseline | Isomer 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) leads to the core of Osimertinib |
| Quantified Difference | Qualitatively different, non-interchangeable molecular frameworks |
| Conditions | Multi-step pharmaceutical synthesis pathways |
Procuring the wrong isomer results in complete synthesis failure for the intended target molecule, making correct identification essential.
The target compound is readily converted to the corresponding o-fluorobenzonitrile derivative. This class of compound is known to undergo highly efficient cyclization with hydrazine to form the 3-aminoindazole core, a 'privileged scaffold' in medicinal chemistry. [1] For example, a closely related analog, 5-bromo-2-fluorobenzonitrile, reacts with hydrazine to give the corresponding 3-aminoindazole in 88% yield in just 20 minutes, demonstrating the high processability of this reaction pathway. [2] This contrasts with classical methods for synthesizing 3-aminoindazoles from electron-rich precursors, which often require harsh conditions and result in lower yields. [1]
| Evidence Dimension | Yield and Reaction Time for 3-Aminoindazole Formation |
| Target Compound Data | High Yield (e.g., 88%) and Short Reaction Time (e.g., 20 min) via o-fluorobenzonitrile intermediate (by strong analogy) |
| Comparator Or Baseline | Classical methods for electron-rich precursors requiring harsh conditions and often delivering lower yields |
| Quantified Difference | Significantly improved yield and drastically reduced reaction time, enhancing process efficiency. |
| Conditions | Reflux with hydrazine hydrate |
This compound provides an efficient, high-yield entry point to a high-value chemical scaffold, reducing production time and improving process economics.
The presence of the fluorine atom at the 5-position is a deliberate design element for buyers in drug discovery. Compared to its non-fluorinated analog (4-methoxy-2-nitroaniline), this compound introduces a functional group known to enhance critical drug properties. Fluorine can improve metabolic stability, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP), which are key considerations in optimizing a molecule's pharmacokinetic and pharmacodynamic profile. [1] Its inclusion is central to the synthesis of indazole derivatives intended as bioactive agents, such as kinase inhibitors. [2]
| Evidence Dimension | Impact on Downstream Product Properties |
| Target Compound Data | Introduces fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity in the final molecule. |
| Comparator Or Baseline | Non-fluorinated analog (4-methoxy-2-nitroaniline), which lacks these potential enhancements. |
| Quantified Difference | Provides access to potentially superior ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. |
| Conditions | Context of structure-activity relationship (SAR) studies in drug development. |
Using this fluorinated precursor is a strategic decision to build in favorable drug-like properties from an early stage, increasing the probability of developing a successful therapeutic agent.
This compound is the correct choice when the synthetic goal is the 6-fluoro-5-methoxy-1H-indazol-3-amine scaffold. Its specific isomeric structure ensures the correct placement of the fluoro and methoxy groups on the final indazole ring, a critical factor in developing molecules with precise structure-activity relationships. [1]
Ideal for research programs focused on synthesizing novel kinase inhibitors or other bioactive molecules where metabolic stability and enhanced binding affinity are desired. The fluorine atom provided by this precursor is a proven strategy for improving the pharmacokinetic profile of drug candidates derived from the indazole core. [2]
This aniline is a necessary component for SAR studies designed to probe the impact of fluorine substitution. By comparing the biological activity of final compounds derived from this precursor against those from its non-fluorinated analog (4-methoxy-2-nitroaniline), researchers can quantitatively determine the contribution of the fluorine atom to target engagement and cellular activity.